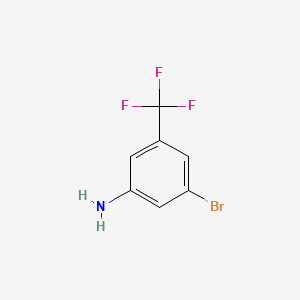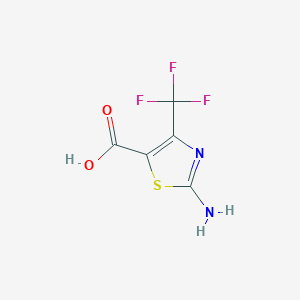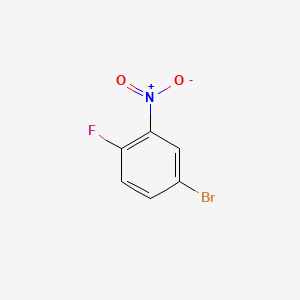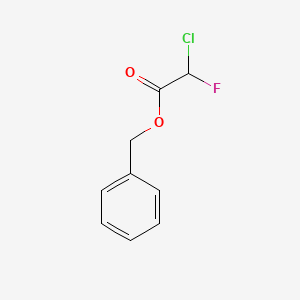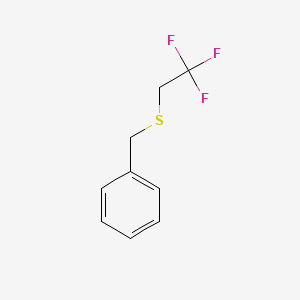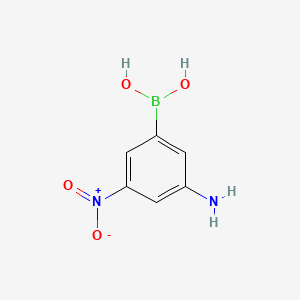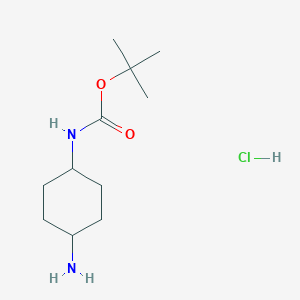
trans-N-Boc-1,4-cyclohexanediamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-N-Boc-1,4-cyclohexanediamine hydrochloride: is a chemical compound with the molecular formula C11H23ClN2O2 . It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group attached to the 4-amino group of cyclohexane, and it exists as a hydrochloride salt .
作用機序
Target of Action
The primary target of trans-N-Boc-1,4-cyclohexanediamine hydrochloride, also known as tert-Butyl (4-aminocyclohexyl)carbamate hydrochloride, is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .
Mode of Action
The compound interacts with the V1A receptor in a manner that results in the antagonism of the receptor . This means that it prevents vasopressin from binding to the receptor and exerting its effects
Biochemical Pathways
The antagonism of the V1A receptor by this compound affects the vasopressin-regulated water reabsorption pathway . By blocking the action of vasopressin, the compound can potentially alter the balance of water in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the V1A receptor . By blocking the action of vasopressin, it can potentially alter the balance of water in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s hydration status, kidney function, and the presence of other medications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-1,4-cyclohexanediamine hydrochloride typically involves the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
化学反応の分析
Types of Reactions: trans-N-Boc-1,4-cyclohexanediamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Depending on the reagent used, products can include N-alkylated or N-acylated derivatives.
Deprotection Reactions: The major product is the free amine, trans-1,4-diaminocyclohexane.
科学的研究の応用
Chemistry: trans-N-Boc-1,4-cyclohexanediamine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological targets, such as enzymes and receptors .
Medicine: The compound is used in the development of drugs, particularly those targeting the central nervous system and cardiovascular system .
Industry: In the industrial sector, it is used in the production of polymers and other materials that require amine functionalities .
類似化合物との比較
trans-1,4-Diaminocyclohexane: This compound lacks the Boc protecting group and is more reactive.
N-Boc-1,4-diaminobutane: Similar in structure but with a butane backbone instead of cyclohexane.
Uniqueness: trans-N-Boc-1,4-cyclohexanediamine hydrochloride is unique due to its Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZHXKUCQETTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373209 |
Source


|
| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946002-43-3 |
Source


|
| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
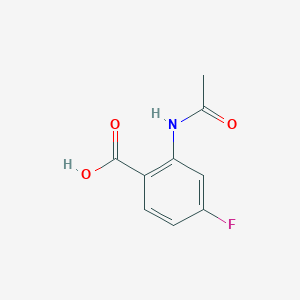
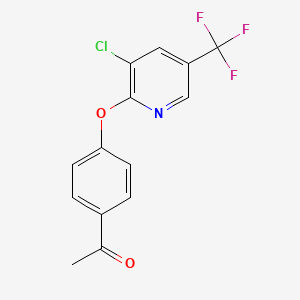
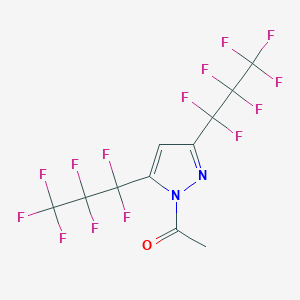
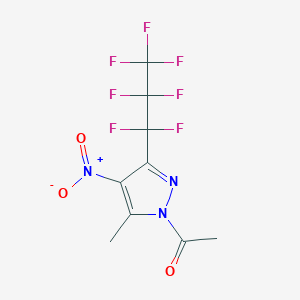

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)
